3-Amino-4-methyl-1-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

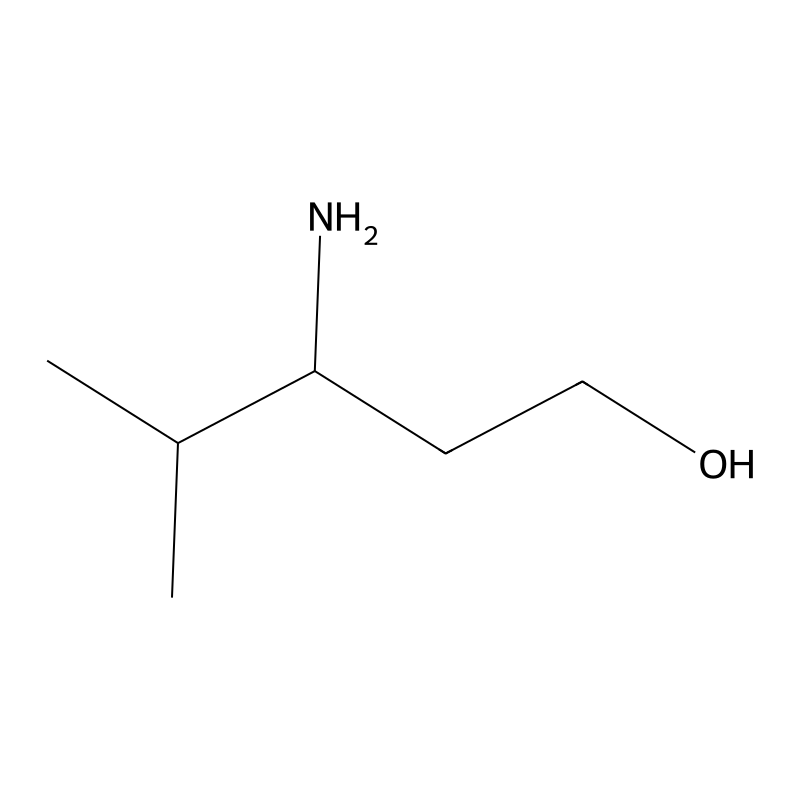

3-Amino-4-methyl-1-pentanol is an organic compound characterized by the presence of an amino group and a hydroxyl group, making it an alcohol and amine simultaneously. Its molecular formula is CHNO, and it features a pentane backbone with a methyl group and an amino group at specific positions. The structure can be represented as follows:

This compound is notable for its potential applications in pharmaceuticals, particularly as a building block in the synthesis of various bioactive molecules.

Potential Areas of Investigation:

Based on the molecule's structure, containing both an amino group and an alcohol group, 3-Amino-4-methyl-1-pentanol could be of interest for research in several areas:

- Organic synthesis: The molecule's functional groups might be useful as a building block for the synthesis of more complex molecules with desired properties PubChem, CID 17039429: .

- Material science: The combination of amino and alcohol groups could potentially allow for interesting interactions with surfaces or other materials, making it a candidate for research in material design ChemSpider.

- Biological studies: While there's no current data on its biological activity, the molecule's structure might hold potential for interacting with biological systems, prompting investigation in areas like medicinal chemistry or enzyme research.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides to form larger amines.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in the synthesis of various derivatives.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Acylation: The amino group can undergo acylation reactions, forming amides when treated with acyl chlorides or anhydrides.

These reactions enhance the compound's utility in synthetic organic chemistry.

Several methods exist for synthesizing 3-Amino-4-methyl-1-pentanol:

- Reductive Amination: This method involves the reaction of 4-methylpentan-2-one with ammonia or an amine in the presence of reducing agents such as sodium borohydride.

- Alkylation of Amines: Starting from 4-methyl-1-pentanol, alkylation can be performed using an appropriate alkyl halide to introduce the amino group.

- Hydrolysis of Nitriles: The corresponding nitrile can be hydrolyzed under acidic or basic conditions to yield the desired amino alcohol.

These synthetic routes provide flexibility in producing 3-Amino-4-methyl-1-pentanol for research and industrial purposes.

3-Amino-4-methyl-1-pentanol has several applications across various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural properties.

- Chemical Intermediates: This compound is utilized in the production of surfactants and other chemical intermediates used in industrial applications.

- Biochemical Research: Its unique structure allows it to be used in biochemical studies aimed at understanding enzyme interactions and metabolic pathways.

Interaction studies involving 3-Amino-4-methyl-1-pentanol have primarily focused on its role as a ligand or substrate in various biochemical assays. Research has shown that it may interact with neurotransmitter systems, potentially influencing synaptic transmission and neuronal activity. Detailed studies are necessary to elucidate its precise interactions and effects on biological systems.

Several compounds share structural similarities with 3-Amino-4-methyl-1-pentanol, including:

- 2-Amino-2-methylpropan-1-ol: This compound also contains an amino group and an alcohol but differs in carbon chain length and branching.

- 3-Aminopropan-1-ol: A shorter chain compound that may exhibit different biological activities due to its simpler structure.

- 4-Aminobutan-1-ol: Similar in function but varies in carbon length and branching, potentially affecting its reactivity and biological properties.

Comparison TableCompound Name Molecular Formula Unique Features 3-Amino-4-methyl-1-pentanol CHNO Pentane backbone with methyl branch 2-Amino-2-methylpropan-1-ol CHNO More branched structure 3-Aminopropan-1-ol CHNO Shorter chain; less steric hindrance 4-Aminobutan-1-ol CHNO Intermediate chain length

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-4-methyl-1-pentanol | CHNO | Pentane backbone with methyl branch |

| 2-Amino-2-methylpropan-1-ol | CHNO | More branched structure |

| 3-Aminopropan-1-ol | CHNO | Shorter chain; less steric hindrance |

| 4-Aminobutan-1-ol | CHNO | Intermediate chain length |

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant